N1-(2-甲氧基-2-(3-甲氧基苯基)乙基)-N2-(吡啶-3-基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

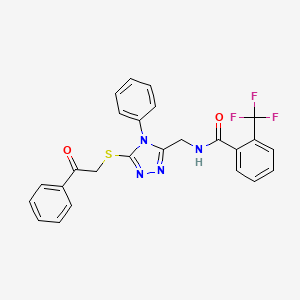

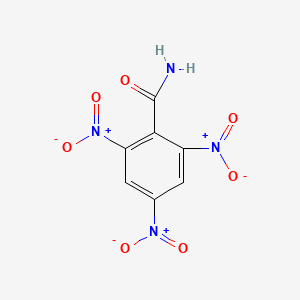

N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(pyridin-3-yl)oxalamide, also known as OXA-2395, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a small molecule antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and neuronal signaling.

科学研究应用

Organic Synthesis Building Blocks

This compound serves as a valuable building block in organic synthesis. Its structure allows for various transformations, including oxidations , aminations , halogenations , and C-C bond formations such as alkenylations, alkynylations, and arylations. These transformations are crucial for creating complex molecules for further research and development .

Suzuki-Miyaura Coupling

The boronic ester moiety within the compound’s structure makes it a candidate for Suzuki-Miyaura coupling reactions. This application is significant in the pharmaceutical industry for constructing biaryl compounds, which are often found in drug molecules .

Protodeboronation

The compound can undergo protodeboronation , a process that removes the boron moiety from boronic esters. This reaction is essential for the synthesis of various organic molecules, particularly when the boron group is no longer needed after certain synthetic steps .

Anti-Markovnikov Hydromethylation

It can be used in a radical approach to achieve anti-Markovnikov hydromethylation of alkenes. This transformation is valuable for adding a methyl group across a double bond in a manner that defies traditional Markovnikov’s rule .

Synthesis of Natural Products

The compound’s versatility in chemical reactions makes it suitable for the synthesis of complex natural products. For example, it has been used in the formal total synthesis of d-®-coniceine and indolizidine 209B , which are alkaloids with potential biological activities .

Homologation Reactions

Homologation reactions, which involve the lengthening of carbon chains, can be facilitated by this compound. Such reactions are fundamental in the development of new chemical entities with varied chain lengths for testing in drug discovery .

Radical-Polar Crossover Reactions

This compound can participate in radical-polar crossover reactions , a method that combines radical and polar mechanisms to create complex molecules. This technique is particularly useful in synthesizing molecules with challenging stereochemistry .

Hydroboration-Deboronation Strategies

Lastly, the compound can be involved in hydroboration-deboronation strategies . This sequence is employed for the formal hydrogenation of unactivated alkenes to alkanes, an important transformation in synthetic chemistry .

属性

IUPAC Name |

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-N'-pyridin-3-yloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4/c1-23-14-7-3-5-12(9-14)15(24-2)11-19-16(21)17(22)20-13-6-4-8-18-10-13/h3-10,15H,11H2,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDFMDIQUVQWEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=CN=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(pyridin-3-yl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2933926.png)

![3-(2,6-dichlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2933928.png)

![6-chloro-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2933930.png)

![Ethyl 1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B2933931.png)

![N-(2,4-dimethoxyphenyl)-2-[[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2933933.png)

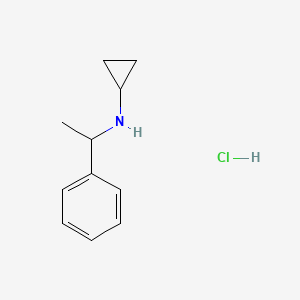

![N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-(cyclopropylmethyl)-1-propanamine](/img/structure/B2933936.png)

![6-methyl-4-oxo-N-(3-pyridylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2933937.png)

![(E)-3-(furan-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide](/img/structure/B2933939.png)

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2933945.png)